N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide
Description
N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic acetamide derivative featuring a cycloheptyl group attached to the acetamide nitrogen and a 1,3-dioxoisoindol-2-yl moiety at the α-position.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-12-7-3-1-2-4-8-12)11-19-16(21)13-9-5-6-10-14(13)17(19)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,20) |
InChI Key |
BZZJXLCKMHCDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cycloheptylamine with phthalic anhydride, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms .
Scientific Research Applications
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following table compares N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide with key structural analogs:
*Calculated based on molecular formula C₁₉H₂₂N₂O₃.
Key Observations :
- Core Flexibility : Octahydro-1,3-dioxoisoindole derivatives exhibit reduced aromaticity, which may alter binding kinetics compared to planar phthalimide analogs .
- Pharmacophore Diversity : Quinazoline- or thiophene-linked analogs (e.g., compound 1a in ) introduce additional hydrogen-bonding or π-stacking motifs, broadening target interactions .
Enzyme Inhibition :
- MAO-B and AChE Inhibition : Acetamide derivatives with aromatic substituents (e.g., naphthyl or benzothiazole) show potent MAO-B (IC₅₀ ~0.028 mM) and acetylcholinesterase (AChE) inhibition, attributed to their ability to occupy enzyme active sites via hydrophobic and π-π interactions . The cycloheptyl analog’s activity remains uncharacterized but may share similar mechanisms.
- Antioxidant Activity : N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide (compound 1b) demonstrated moderate free-radical scavenging in DPPH assays (EC₅₀ = 42 μM), suggesting that electron-rich substituents enhance redox activity .
Binding Affinities :
- Molecular docking of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide (1a) with human peroxiredoxin 5 revealed a binding energy of −8.2 kcal/mol, driven by hydrogen bonds with Gln47 and van der Waals interactions . Comparable studies for the cycloheptyl derivative could predict its affinity for similar targets.
Biological Activity
N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a cycloheptyl group and a 1,3-dioxoisoindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a CAS number of 33845-21-5. The presence of the dioxoisoindole structure is significant as it contributes to the compound's distinctive chemical reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound appears to selectively bind to specific enzymes or receptors involved in disease pathways, potentially inhibiting tumor growth or microbial activity.
- Cell Proliferation Modulation : It may inhibit enzymes linked to cell proliferation and survival, leading to cytotoxic effects on cancer cells.
- Protein Kinase Inhibition : Preliminary studies suggest that compounds in this class may inhibit specific protein kinases, such as CHK-1 kinase, which is crucial for cell cycle regulation and DNA damage response.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Potential
The compound's anticancer effects have been attributed to its ability to induce apoptosis in cancer cells and inhibit angiogenesis. Studies have demonstrated that it can reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The cytotoxicity is believed to stem from its interaction with cellular targets that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Cancer Cell Line Study | Showed reduced viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, suggesting potential for further development as an anticancer agent. |
| Mechanism Exploration | Identified interactions with key enzymes involved in cellular proliferation, indicating a multifaceted mechanism of action. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-N-methylacetamide | Methyl group instead of cycloheptyl | Different pharmacological profile; less potent |
| N-cycloheptyl-N-(4-nitrophenyl)acetamide | Substituted aromatic ring | Enhanced electronic properties; higher activity against certain targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
